molecular formula C10H9F3N4S B2558419 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine CAS No. 861432-48-6

2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2558419
CAS No.: 861432-48-6
M. Wt: 274.27
InChI Key: KDOKWILBIFFGKR-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with hydrazinyl, methylthiophenyl, and trifluoromethyl groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The hydrazinyl, methylthiophenyl, and trifluoromethyl groups can be introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydrazinyl group can undergo oxidation to form azo or azoxy derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted pyrimidines, azo compounds, and reduced derivatives.

Scientific Research Applications

2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine would depend on its specific interactions with biological targets. It may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-4-(phenyl)-6-(trifluoromethyl)pyrimidine
  • 2-Hydrazinyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Uniqueness

The presence of the methylthiophenyl group in 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine may confer unique electronic and steric properties, potentially leading to different biological activities and reactivity compared to similar compounds.

Properties

IUPAC Name

[4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4S/c1-5-2-3-7(18-5)6-4-8(10(11,12)13)16-9(15-6)17-14/h2-4H,14H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOKWILBIFFGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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